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Compound of Interest

Compound Name: Antitumor agent-120

Cat. No.: B2600699

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guidance and frequently asked questions
(FAQs) regarding the dosage and application of antitumor agents, with a specific focus on the
combination therapy investigated in the INAVO2120 clinical trial.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving
the combination of inavolisib, palbociclib, and fulvestrant, as studied in the INAVO120 trial for
PIK3CA-mutated, HR-positive, HER2-negative breast cancer.

Q1: We are observing lower than expected efficacy in our in vitro models. What are the
recommended starting concentrations for the individual agents based on preclinical studies?

Al: For in vitro studies, it is crucial to establish a dose-response curve for each agent
individually before testing them in combination. While the INAVO120 trial focused on a specific
clinical dosage, preclinical data suggests that inavolisib, a PI3Ka inhibitor, demonstrates
activity in relevant cancer cell lines. For initial experiments, consider a concentration range that
brackets the IC50 values reported for similar compounds in relevant cell lines. It is also
important to ensure that the cell lines used harbor the PIK3CA mutation to accurately model the
intended target population of the INAVO120 regimen.

Q2: Our team is planning an in vivo study based on the INAVO120 trial. What was the clinical
dosage administered to patients?
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A2: In the Phase Ill INAVO120 trial, inavolisib was administered at an oral dose of 9 mg once
daily.[1] This was given in combination with standard doses of palbociclib and fulvestrant. It is
critical to perform appropriate allometric scaling to determine the equivalent dose for your
specific animal model.

Q3: We are observing significant toxicity in our animal models, specifically hyperglycemia. How
was this managed in the clinical trial?

A3: Hyperglycemia is a known side effect of PI3Ka inhibitors like inavolisib. In the INAVO120
trial, increased fasting glucose was observed in 85% of patients receiving the inavolisib
combination. Management strategies included dose interruption, reduction, or discontinuation
based on the severity. In preclinical models, it is advisable to monitor blood glucose levels
regularly. If significant hyperglycemia is observed, consider implementing a dose reduction
strategy or introducing anti-hyperglycemic agents, mirroring the clinical management approach.

Q4: What is the primary mechanism of action for the drug combination used in the INAVO120
trial?

A4: The combination therapy targets multiple key pathways in cancer cell proliferation.
Inavolisib is a potent and selective inhibitor of the p110a catalytic subunit of PI3K, which is
often mutated in HR-positive breast cancer.[1][2] Palbociclib is a CDK4/6 inhibitor, which blocks
cell cycle progression. Fulvestrant is a selective estrogen receptor degrader (SERD), which
targets the hormone receptor signaling that drives this type of breast cancer. The synergistic
effect of this triple combination is designed to overcome resistance mechanisms.

Data Presentation

The following tables summarize key quantitative data from the INAVO2120 clinical trial.

Table 1: Efficacy Results from the INAVO120 Trial
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Inavolisib Placebo .
. o . Hazard Ratio
Endpoint Combination Combination p-value
(95% CiI)
Group Group
Median
_ 0.43 (0.32to
Progression-Free  15.0 months 7.3 months 0.59) <0.001
Survival (PFS) '
Objective
Response Rate 58.4% 25.0% N/A N/A
(ORR)

Data sourced from the INAVO120 Phase Il trial results as of October 2024.[1][2]

Table 2: Key Grade 3 or 4 Adverse Events in the INAVO120 Trial

Inavolisib Combination
Group (%)

Adverse Event

Placebo Combination
Group (%)

Neutropenia 80.2 78.4
Hyperglycemia 5.6 0
Stomatitis or Mucosal

, 5.6 0
Inflammation
Diarrhea 3.7 0

Data reflects the incidence of severe adverse events.[1]

Experimental Protocols

Protocol: In Vitro Cell Viability Assay for Combination Therapy

o Cell Seeding: Plate PIK3CA-mutated breast cancer cells (e.g., MCF-7, T-47D) in 96-well
plates at a predetermined optimal density and allow them to adhere overnight.

» Drug Preparation: Prepare stock solutions of inavolisib, palbociclib, and fulvestrant in a

suitable solvent (e.g., DMSO). Create a dilution series for each drug.
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o Treatment: Treat cells with individual agents and in combination at various concentrations.
Include a vehicle-only control.

 Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72
hours).

 Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to
determine the percentage of viable cells relative to the control.

o Data Analysis: Calculate IC50 values for each agent and use software such as CompuSyn to
determine the combination index (CI) to assess for synergistic, additive, or antagonistic
effects.

Mandatory Visualizations
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Caption: Signaling pathway targeted by the INAVO120 combination therapy.
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Caption: Logical workflow from preclinical research to clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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